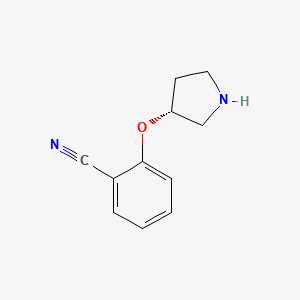
(R)-2-(Pyrrolidin-3-yloxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Pyrrolidin-3-yloxy)benzonitrile is a chiral organic compound that features a pyrrolidine ring attached to a benzonitrile moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-3-yloxy)benzonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Ether Formation: The pyrrolidine ring is then coupled with a benzonitrile derivative through an etherification reaction. This can be achieved using reagents such as sodium hydride (NaH) and an appropriate solvent like dimethylformamide (DMF).
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for ®-2-(Pyrrolidin-3-yloxy)benzonitrile would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the pyrrolidine ring or the benzonitrile moiety.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring or benzonitrile.
Reduction: Amino derivatives of the benzonitrile moiety.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-3-yloxy)benzonitrile would depend on its specific interactions with molecular targets. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Pyrrolidin-3-yloxy)benzonitrile: The enantiomer of the compound, which may have different biological activities.
2-(Pyrrolidin-3-yloxy)benzonitrile: The racemic mixture of the compound.
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different substituents.
Uniqueness
®-2-(Pyrrolidin-3-yloxy)benzonitrile is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds.
Properties
CAS No. |
900512-37-0 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]oxybenzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-7-9-3-1-2-4-11(9)14-10-5-6-13-8-10/h1-4,10,13H,5-6,8H2/t10-/m1/s1 |
InChI Key |
VKMTWOYNRLOFJE-SNVBAGLBSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=CC=C2C#N |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















